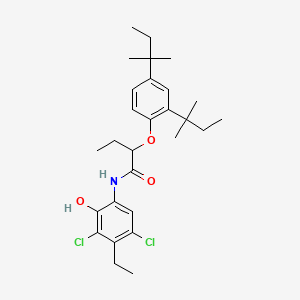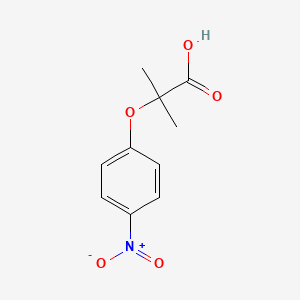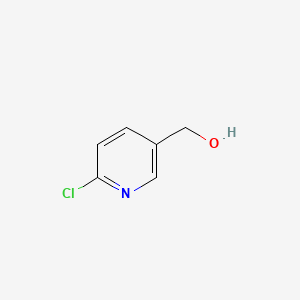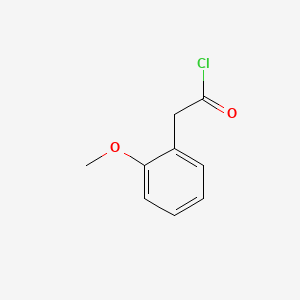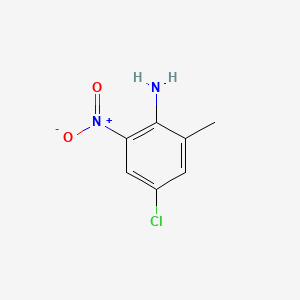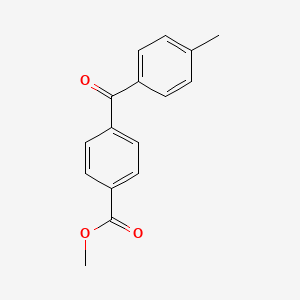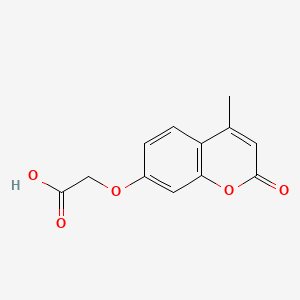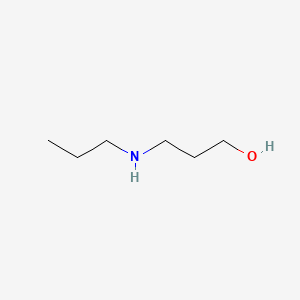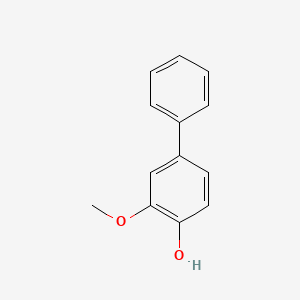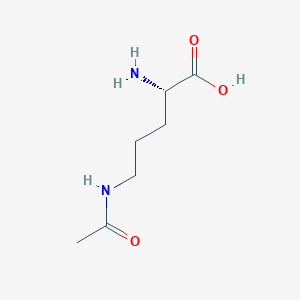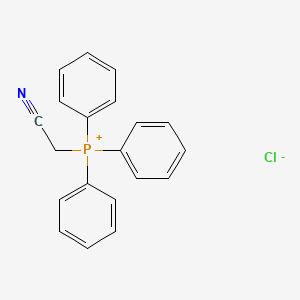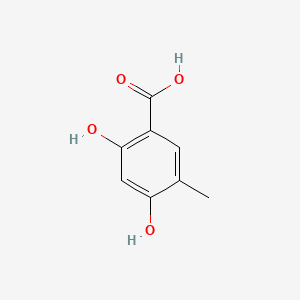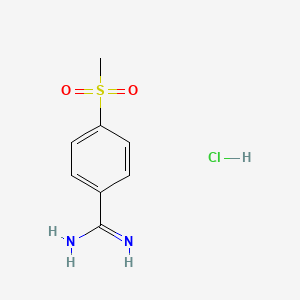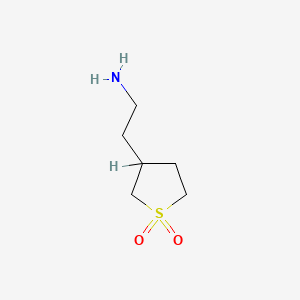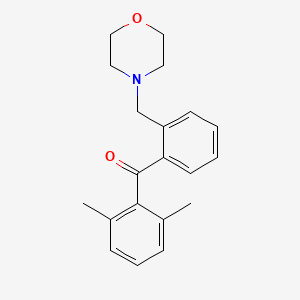
2,6-Dimethyl-2'-morpholinomethyl benzophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Photochemical Properties and Applications
Benzophenone (BP) photochemistry, including compounds similar to 2,6-Dimethyl-2'-morpholinomethyl benzophenone, plays a significant role in various fields such as biological chemistry, bioorganic chemistry, and material science. BP photophores are notable for their unique photochemical properties: upon excitation, they form a biradicaloid triplet state, capable of abstracting a hydrogen atom from C-H bonds, leading to stable covalent C-C bond formation. This process is exploited in:
- Binding/contact site mapping of ligand-protein interactions.
- Identification of molecular targets and interactome mapping.
- Proteome profiling.
- Bioconjugation and site-directed modification of biopolymers.
- Surface grafting and immobilization.
BP photochemistry is advantageous due to its low reactivity towards water, stability in ambient light, and convenient excitation at 365 nm, making it a versatile tool in various applications (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).
Environmental Biodegradation
2,6-Dimethylphenol (2,6-DMP), closely related to the chemical of interest, serves as a crucial chemical intermediate and plastic monomer. It's widely used in the chemical and plastics industry. Microbial degradation of 2,6-DMP, particularly by bacteria such as Mycobacterium neoaurum, represents an effective approach to remediate environments contaminated by 2,6-DMP. The degradation pathway involves hydroxylations and aromatic ring ortho-cleavage, leading to products that integrate into the TCA cycle. This biodegradation process is essential for environmental protection, especially in water bodies affected by 2,6-DMP pollution (Ji, Zhang, Liu, Zhu, & Yan, 2019).
Photoinitiator Analysis in Food Packaging
The analysis of photoinitiator residues, including benzophenone derivatives, in food packaging is a vital area of research. Techniques such as liquid chromatography–electrospray ionization tandem mass spectrometry (LC-ESI/MS/MS) have been developed for determining low-level residues of photoinitiators like benzophenone in packaged food products. This research is critical for ensuring food safety and understanding the migration of photoinitiators from packaging materials into food (Shen, Lian, Ding, Xu, & Shen, 2009).
Antitumor Activity
Benzophenone derivatives have been synthesized and screened for their cytotoxic and antitumor activities. Certain morpholino and thiomorpholino benzophenones demonstrated potent cytotoxic activity against specific types of cancer cells, such as murine leukemia and human lung carcinoma cells, both in vitro and in vivo. This research suggests potential therapeutic applications of benzophenone derivatives in cancer treatment (Kumazawa, Hirotani, Burford, Kawagoe, Miwa, Mitsui, & Ejima, 1997).
安全和危害
2,6-Dimethyl-2’-morpholinomethyl benzophenone is classified as a warning signal word . It has hazard statements H317 and H319 . Precautionary measures include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .
属性
IUPAC Name |
(2,6-dimethylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-6-5-7-16(2)19(15)20(22)18-9-4-3-8-17(18)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSLONGKOAQHSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643543 |
Source


|
| Record name | (2,6-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-2'-morpholinomethyl benzophenone | |
CAS RN |
898750-53-3 |
Source


|
| Record name | Methanone, (2,6-dimethylphenyl)[2-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

